3-(hydroxyamino)indol-2-one
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Overview
Description
3-(hydroxyamino)indol-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-(hydroxyamino)indol-2-one, often involves multi-step reactions. One common method is the palladium-free domino multicomponent reaction, which uses o-halo-N-phenylbenzamides, phenylacetylene, and substituted indoles in an aqueous micellar medium . Another method involves the use of p-toluenesulfonic acid in toluene to yield various indole products .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale organic synthesis techniques. These methods often require the use of specialized equipment and conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(hydroxyamino)indol-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Electrophilic substitution reactions due to the presence of the indole nucleus
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and sulfonyl chlorides
Major Products
The major products formed from these reactions include various substituted indoles, amino derivatives, and oxo derivatives .
Scientific Research Applications
3-(hydroxyamino)indol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(hydroxyamino)indol-2-one involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis and cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness
3-(hydroxyamino)indol-2-one is unique due to its specific hydroxyamino functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(hydroxyamino)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-7(10-12)5-3-1-2-4-6(5)9-8/h1-4,12H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMAXZZQNSPQSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.